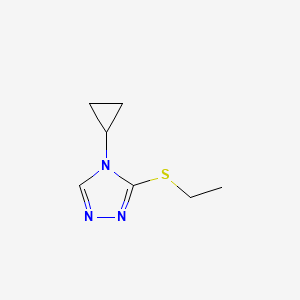
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the triazole family, which is known for its diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been reported to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole can have significant biochemical and physiological effects. For example, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating various cellular processes and diseases. Additionally, the synthesis method for the compound is relatively simple and yields high purity and good yields of the product.
However, there are also limitations to using 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole in lab experiments. For example, the compound may have off-target effects, leading to unintended consequences. Additionally, the compound may not be suitable for use in certain experimental systems due to its chemical properties.
Zukünftige Richtungen
There are several future directions for research on 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole. One area of interest is the development of new synthetic methods for the compound, which may improve yields or reduce the use of hazardous reagents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, investigations into the toxicity and safety of the compound are also needed to ensure its suitability for use in human or animal studies.
Conclusion
In conclusion, 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole is a chemical compound with diverse biological activities and potential applications in various fields. The synthesis method for the compound is relatively simple and yields high purity and good yields of the product. However, there are also limitations to using the compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole involves the reaction of ethyl 4-cyclopropyl-2-methylthio-1H-imidazole-5-carboxylate with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sulfur to obtain 4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole. This method has been reported to yield high purity and good yields of the product.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory activities. Additionally, it has been investigated for its potential use as a herbicide and insecticide.
Eigenschaften
IUPAC Name |
4-cyclopropyl-3-ethylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-2-11-7-9-8-5-10(7)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTZSSKDGMKWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=CN1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-ethylsulfanyl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)

![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)
![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)

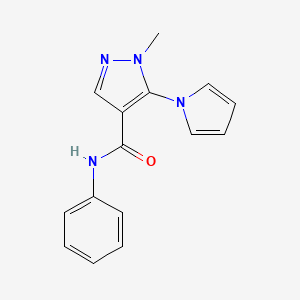
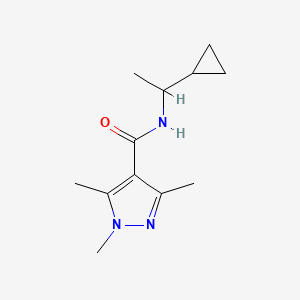
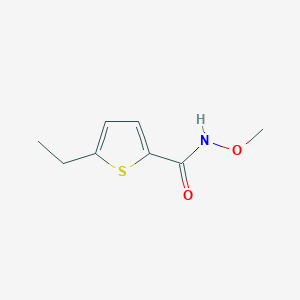
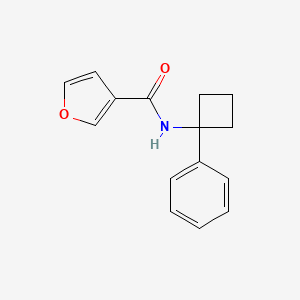
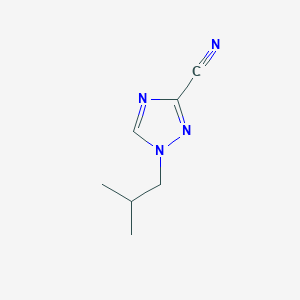
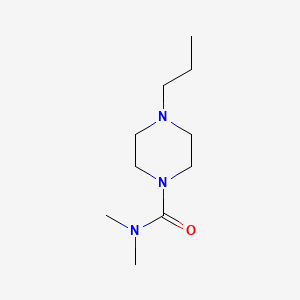

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
